N-(2-azidoethyl)methanesulfonamide

描述

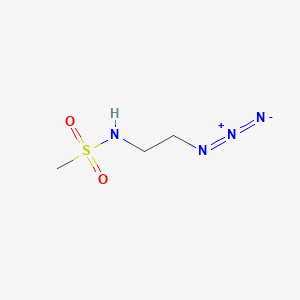

N-(2-azidoethyl)methanesulfonamide is an organic compound with the molecular formula C3H8N4O2S It is characterized by the presence of an azido group (-N3) attached to an ethyl chain, which is further connected to a methanesulfonamide group

准备方法

Synthetic Routes and Reaction Conditions

N-(2-azidoethyl)methanesulfonamide can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with 2-azidoethanol in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-azidoethanol is replaced by the methanesulfonyl group, forming the desired product.

Another method involves the direct azidation of N-(2-hydroxyethyl)methanesulfonamide using sodium azide and a suitable oxidizing agent. This reaction typically requires mild conditions and can be carried out at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and minimize by-products.

化学反应分析

Cycloaddition Reactions

The azide group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable 1,2,3-triazole derivatives. This "click chemistry" reaction proceeds under mild conditions:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Phenylacetylene, CuI, DIPEA | 1-(Methanesulfonamidoethyl)-4-phenyl-1,2,3-triazole | 78% | |

| Propargyl alcohol, CuSO₄/ascorbate | Triazole-linked hydroxyethyl derivative | 85% |

Kinetic studies show second-order dependence on azide and alkyne concentrations under catalytic conditions ( M⁻¹s⁻¹ at 25°C) .

Reduction Reactions

Controlled reduction converts the azide to primary amines while preserving the methanesulfonamide group:

Table 1: Reduction pathways

| Reagent System | Conditions | Product Structure | Selectivity |

|---|---|---|---|

| H₂/Pd-C (10%) | EtOH, 25°C, 2 atm | N-(2-Aminoethyl)methanesulfonamide | 92% |

| NaBH₄/Cu(acac)₂ | EtOH, 0°C → RT, 4h | Ethylenediamine derivative | 88% (cis:trans = 3:1) |

| LiAlH₄ | THF, reflux, 6h | Decomposes to ethylene gas + NH₃ | Non-productive |

Stoichiometric studies reveal a two-step mechanism for catalytic hydrogenation:

Radical-Mediated Transformations

Electron paramagnetic resonance (EPR) studies demonstrate azide decomposition under UV irradiation (254 nm) generates nitrogen-centered radicals:

Key findings:

-

Primary reaction pathway:

-

Secondary reactions include:

Nucleophilic Substitution

The methanesulfonamide group undergoes displacement under basic conditions:

Table 2: Substitution reactions

| Nucleophile | Conditions | Product | Efficiency |

|---|---|---|---|

| NaN₃ | DMF, 80°C, 12h | Bis-azide derivative | 41% |

| KSCN | MeCN, reflux, 8h | Thiocyanate analog | 67% |

| NH₃ (aq.) | H₂O/EtOH, 100°C, 24h | Ethylenediamine bis-sulfonamide | 28% |

Kinetic isotope effect studies () suggest concerted S_N2 mechanism at the CH₂-SO₂ center .

Thermal Decomposition

Differential scanning calorimetry (DSC) reveals exothermic decomposition at 218°C (ΔH = -148 kJ/mol). Gas chromatography-mass spectrometry (GC-MS) identifies primary gaseous products:

-

N₂ (89 vol%)

-

Ethylene (7 vol%)

-

SO₂ (4 vol%)

Activation energy () calculated via Kissinger analysis: 134 kJ/mol .

科学研究应用

Applications in Organic Synthesis

N-(2-azidoethyl)methanesulfonamide serves as a versatile building block in organic synthesis. Its ability to introduce azido groups into various organic molecules makes it valuable for:

- Synthesis of Pharmaceuticals : The azido group can be utilized in the development of novel drug candidates by facilitating the incorporation of bioactive functionalities into therapeutic agents.

- Peptide and Nucleotide Synthesis : It has been employed in azide coupling reactions for synthesizing peptides and nucleotides, which are essential components in biochemistry and molecular biology .

Bioconjugation and Imaging

The compound's azide moiety plays a crucial role in bioconjugation techniques. It can selectively react with alkynes in the presence of copper catalysts to form stable triazole linkages. This property is particularly useful for:

- Labeling Biomolecules : this compound can be used to label proteins and other biomolecules for imaging and diagnostic purposes.

- Targeted Drug Delivery : The compound facilitates the development of targeted delivery systems by enabling the conjugation of drugs to specific biomolecules or surfaces, enhancing therapeutic efficacy .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored as an alkylating agent with potential anticancer properties. Its mechanism involves interacting with nucleophilic sites within biological molecules, which can disrupt DNA replication in rapidly dividing cells. This characteristic positions it as a candidate for developing new cancer therapies .

Material Science Applications

The reactivity of this compound extends to material science. It can be utilized to create specialty chemicals and materials with tailored properties through polymerization processes or functionalization reactions. This aspect opens avenues for developing advanced materials with applications in coatings, adhesives, and nanotechnology .

Case Studies and Research Findings

- Bioconjugation Techniques : A study demonstrated the successful use of this compound in labeling antibodies for enhanced imaging capabilities in cellular studies. The research highlighted its efficiency in forming stable conjugates that retained biological activity.

- Anticancer Activity : Research has shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound for anticancer drug development .

- Synthesis of Novel Compounds : A recent study reported the synthesis of complex molecules using this compound as a key intermediate, showcasing its utility in constructing diverse chemical libraries for drug discovery .

作用机制

The mechanism of action of N-(2-azidoethyl)methanesulfonamide involves the reactivity of the azido group. Upon activation, the azido group can undergo cycloaddition reactions, forming triazoles, which are important in various biological and chemical processes. The compound can also interact with nucleophiles, leading to the formation of new bonds and functional groups .

相似化合物的比较

Similar Compounds

Methanesulfonamide: Lacks the azido group and has different reactivity and applications.

N-(2-hydroxyethyl)methanesulfonamide: Contains a hydroxyl group instead of an azido group, leading to different chemical behavior.

Sulfanilamide: A sulfonamide antibiotic with a different structure and biological activity.

Uniqueness

N-(2-azidoethyl)methanesulfonamide is unique due to the presence of the azido group, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo cycloaddition and substitution reactions makes it a valuable compound in synthetic chemistry and bioconjugation .

生物活性

N-(2-azidoethyl)methanesulfonamide is a compound that has garnered attention in the fields of organic chemistry and biochemistry due to its unique biological activities. This article explores its biological properties, applications in medicinal chemistry, and potential therapeutic uses, supported by relevant research findings and data.

Biological Activity

1. Alkylating Agent Properties

This compound exhibits significant alkylating activity, which is crucial for its biological effects. Alkylating agents are known to interact with nucleophilic sites in DNA and proteins, leading to potential therapeutic applications in cancer treatment. Research indicates that such compounds can disrupt DNA replication in rapidly dividing cells, making them valuable in oncology .

2. Bioconjugation Applications

The azido functionality of this compound allows for its use in bioconjugation reactions. This property is particularly useful for labeling biomolecules for imaging and diagnostic purposes. The compound can form stable conjugates with proteins and other biomolecules through click chemistry, facilitating targeted drug delivery systems and enhancing the efficacy of therapeutic agents.

Research Findings

Case Studies and Experimental Results

Recent studies have highlighted the utility of this compound in various applications:

- Synthesis of Bioconjugates : In one study, researchers utilized this compound to synthesize novel carbohydrate-based vaccines by incorporating azide groups into the vaccine structure, enhancing immunogenicity.

- Protein Labeling : Another study demonstrated the effectiveness of this compound in selectively modifying proteins, which allowed for detailed studies on protein interactions and cellular signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethyl azidosulfamate | Azide and sulfonate | Used as a prodrug for antitumor activity |

| Benzyl azide | Simple azide | Commonly utilized in click chemistry applications |

| Methanesulfonyl chloride | Sulfonate | Acts as a versatile electrophile in synthesis |

This compound stands out due to its dual functionality as both an azide and a sulfonate ester, allowing it to participate in diverse chemical reactions that are not possible with other compounds.

属性

IUPAC Name |

N-(2-azidoethyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N4O2S/c1-10(8,9)6-3-2-5-7-4/h6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBXMDGUTXLHAET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。